molecular formula C13H15NO2S B8558390 1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one CAS No. 145903-18-0

1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one

Cat. No.: B8558390
CAS No.: 145903-18-0
M. Wt: 249.33 g/mol
InChI Key: SBEQDBRASWIIOR-UHFFFAOYSA-N
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Description

1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H15NO2S and its molecular weight is 249.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

145903-18-0

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)prop-2-en-1-one

InChI

InChI=1S/C13H15NO2S/c1-3-13(15)14-6-7-17-12-5-4-11(16-2)8-10(12)9-14/h3-5,8H,1,6-7,9H2,2H3

InChI Key

SBEQDBRASWIIOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SCCN(C2)C(=O)C=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine (10.0 g) (refer to preparation examples 1 to 6 as mentioned below), triethylamine (10.2 g) and acryloyl chloride (6.9 g) were reacted in the same manner as in Experimental Example 1 to give 4-acryloyl-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine (10.6 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of compound 32 (280 mg), paraformaldehyde (600 mg), p-toluenesulfonic acid (140 mg) in benzene (7.0 mL) was stirred at 80° C. for 16 h. The reaction mixture was filtered and washed with sat. NaHCO3 solution (2×3 mL). The solvents were removed by evaporation under reduced pressure to give product 33 as an oil. Yield: 253 mg, 86%.
Name
compound 32
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

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